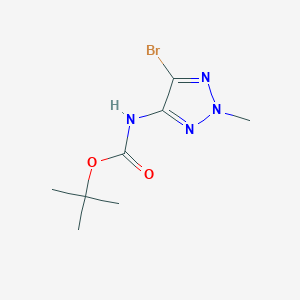
tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate typically involves the following steps:
Formation of the Triazole Ring:
Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Carbamate Formation: The final step involves the reaction of the brominated triazole with tert-butyl isocyanate to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Various substituted triazoles.
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced triazole derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, further enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
- tert-butyl N-(5-bromo-3-methoxypyridin-2-yl)carbamate
- tert-butyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate
- tert-butyl N-(2-bromo-5-methylthiazol-4-yl)carbamate
Uniqueness:
- Structural Features: The presence of the triazole ring and the specific positioning of the bromine atom make it unique compared to other carbamates.
- Reactivity: The compound’s reactivity is influenced by the electronic properties of the triazole ring and the bromine atom.
- Applications: Its potential applications in diverse fields such as medicinal chemistry, material science, and agriculture set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H13BrN4O2 |
|---|---|
Poids moléculaire |
277.12 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-2-methyltriazol-4-yl)carbamate |
InChI |
InChI=1S/C8H13BrN4O2/c1-8(2,3)15-7(14)10-6-5(9)11-13(4)12-6/h1-4H3,(H,10,12,14) |
Clé InChI |
PKNBTDZFDIQMFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NN(N=C1Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


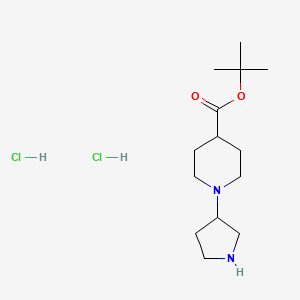
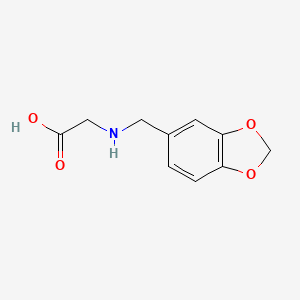
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine](/img/structure/B13512581.png)
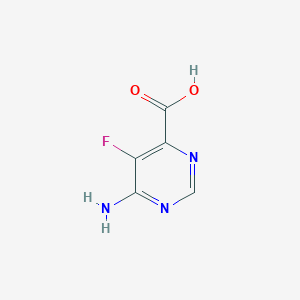
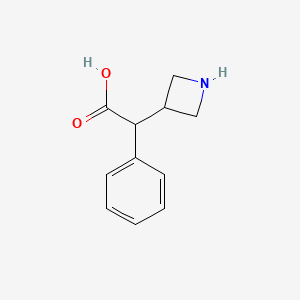
![9-Oxabicyclo[3.3.1]nonan-2-one](/img/structure/B13512599.png)
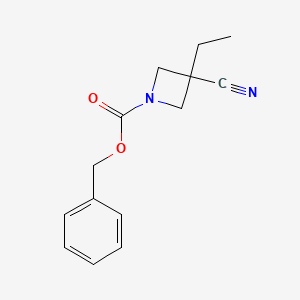
amine hydrochloride](/img/structure/B13512604.png)
![rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo](/img/structure/B13512608.png)
![4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride](/img/structure/B13512611.png)
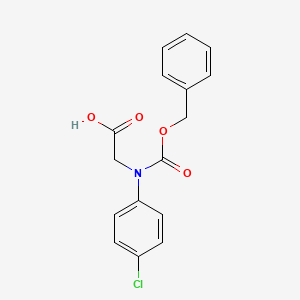
![{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13512642.png)
![[(5-Aminohexyl)carbamoyl]formicacidhydrochloride](/img/structure/B13512651.png)

